molecular formula C9H15IO2 B2840002 2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane CAS No. 1862934-93-7

2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane

Cat. No. B2840002
CAS RN: 1862934-93-7
M. Wt: 282.121
InChI Key: DDUQAXLNEJKFOQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the iodomethyl group, as halogens are often involved in various organic reactions. The oxygen atoms might also participate in reactions, especially if they are part of an ether group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its molecular structure and the functional groups present. For instance, the presence of the iodine atom might increase the compound’s molecular weight and could influence its boiling and melting points .

Scientific Research Applications

Crosslinking Copolymerization for Material Properties Control
Research into the copolymerization of cyclic ketenacetals, including structures related to 2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane, has demonstrated the ability to control material properties through the copolymerization process. This research has shown that by varying the content of specific compounds in the polymerization reaction, it's possible to produce materials with a range of properties from gel-like or rubber-like to hard polymer samples. Such flexibility in material properties has significant implications for the development of new materials and applications in various industries (Schulze & Klemm, 1995).

Synthesis and Structural Analysis of Oxaspirocyclic Compounds
The synthesis and crystallographic analysis of new oxaspirocyclic compounds, including derivatives of this compound, have been explored. These studies provide valuable insights into the molecular structures of spirocyclic compounds, their stereochemistry, and the interactions within their crystalline forms. Such information is crucial for understanding the physical and chemical properties of these compounds and their potential applications in various fields of chemistry and materials science (Jiang & Zeng, 2016).

Phase Equilibria in Protected Glycerol Systems
Investigations into the solubility and phase equilibria of protected glycerol compounds, structurally related to this compound, have revealed fundamental data that can inform the design of alternative reactions and processes. These studies have examined the interactions of such compounds with sustainable solvents, including water and ionic liquids, providing insights that could lead to more efficient and environmentally friendly chemical processes (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. As this seems to be a purely synthetic compound, it’s hard to predict its mechanism of action without specific biological context .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For instance, spirocyclic compounds are often of interest in medicinal chemistry, so this could be one potential direction for future research .

properties

IUPAC Name

2-(iodomethyl)-1,9-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO2/c10-6-8-2-4-9(12-8)3-1-5-11-7-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUQAXLNEJKFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(O2)CI)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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